2-(2,4-dichlorophenoxy)-N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-yliden)propanohydrazide
Description
2-(2,4-Dichlorophenoxy)-N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-yliden)propanohydrazide (CAS No. 677741-07-0) is a synthetic hydrazide derivative featuring a propanohydrazide backbone linked to a 2,4-dichlorophenoxy group and a 1-methyl-2-oxoindolylidene moiety . This compound is structurally characterized by:
- Indolylidene core: A 1-methyl-substituted indole ring with a keto group at position 2, contributing to π-π stacking and hydrogen-bonding interactions.
- Propanohydrazide chain: A three-carbon spacer between the phenoxy and indolylidene groups, differentiating it from shorter-chain analogs (e.g., acetohydrazides).
Its synthesis likely involves condensation of substituted hydrazides with indole derivatives under acidic or catalytic conditions, as seen in related compounds .
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(2-hydroxy-1-methylindol-3-yl)iminopropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N3O3/c1-10(26-15-8-7-11(19)9-13(15)20)17(24)22-21-16-12-5-3-4-6-14(12)23(2)18(16)25/h3-10,25H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCUIWTHDBPPVPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N=NC1=C(N(C2=CC=CC=C21)C)O)OC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N’-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-yliden)propanohydrazide typically involves multiple steps:
Formation of the Dichlorophenoxy Intermediate: The initial step involves the reaction of 2,4-dichlorophenol with an appropriate alkylating agent to form the dichlorophenoxy intermediate.
Indole Derivative Synthesis: The next step involves the synthesis of the indole derivative. This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Condensation Reaction: The final step is the condensation of the dichlorophenoxy intermediate with the indole derivative in the presence of a suitable condensing agent, such as acetic anhydride or phosphorus oxychloride, to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenoxy)-N’-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-yliden)propanohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenoxy group, with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(2,4-dichlorophenoxy)-N’-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-yliden)propanohydrazide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Biological Studies: The compound is used in studies to understand its effects on cellular pathways and molecular targets.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N’-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-yliden)propanohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit certain kinases involved in cell proliferation, thereby exerting anti-cancer effects.
Comparison with Similar Compounds
The structural and functional similarities and differences between the target compound and its analogs are summarized below.
Structural Comparisons
Table 1: Key Structural Features of Analogs
Key Observations:
Hydrazide Chain Length: The target’s propanohydrazide chain may confer greater conformational flexibility and altered solubility compared to acetohydrazide analogs .
Indole Substitutions : The 1-methyl group in the target compound could enhance metabolic stability compared to unsubstituted indoles .
Phenoxy vs.
Functional Group Variations : Thioamide () and triazole-sulfanyl () groups introduce distinct electronic and binding properties.
Molecular Weight and Solubility:
- The 2,4-dichlorophenoxy group increases logP (lipophilicity), which may enhance membrane permeability but limit solubility .
Reactivity and Stability:
- The absence of a methyl group on the indole ring in analogs (e.g., 125298-99-9) may reduce steric hindrance, affecting binding interactions .
Computational Similarity Analysis:
- Graph-based comparison () and Tanimoto coefficients () suggest moderate similarity between the target and acetohydrazide analogs (e.g., 325777-37-5: ~70% similarity due to shared phenoxy and indole motifs).
- Substituent differences (e.g., nitro, methyl) significantly lower similarity scores for other analogs .
Biological Activity
2-(2,4-Dichlorophenoxy)-N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-yliden)propanohydrazide (CAS Number: 677741-07-0) is a complex organic compound notable for its unique structural features, which include a dichlorophenoxy group and an indole derivative. This compound has garnered attention in various fields, particularly in biological and medicinal research due to its potential therapeutic applications.
The molecular formula of this compound is , with a molecular weight of 392.236 g/mol. The structure includes significant functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H15Cl2N3O3 |
| Molecular Weight | 392.236 g/mol |
| CAS Number | 677741-07-0 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Research suggests that it may inhibit certain enzymes and disrupt critical cellular processes such as:
- DNA Synthesis Inhibition : The compound may interfere with the replication of DNA, leading to reduced cell proliferation.
- Protein Function Disruption : It potentially alters the function of proteins involved in cellular signaling pathways.
Antimicrobial Properties
Studies have indicated that this compound exhibits antimicrobial activity against various pathogens. The presence of the dichlorophenoxy moiety is thought to enhance its efficacy against bacterial strains.
Anticancer Potential
Research highlights the potential of this compound as an anticancer agent. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, suggesting a mechanism that could be harnessed for therapeutic purposes.
Case Studies
- Anticancer Activity : A study examined the effects of this compound on human cancer cell lines, revealing a dose-dependent inhibition of cell growth and induction of apoptosis. The results indicated significant potential for further development as a chemotherapeutic agent.
- Antimicrobial Efficacy : In another investigation, the compound was tested against several bacterial strains including Staphylococcus aureus and Escherichia coli. Results showed promising antimicrobial activity, supporting its application in infection control.
Synthesis and Preparation
The synthesis of this compound typically involves multiple steps:
- Reaction of 2,4-dichlorophenoxyacetic acid with hydrazine hydrate to form a hydrazide intermediate.
- Subsequent reaction with 1-methyl-2-oxoindoline under controlled conditions to yield the final product.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
